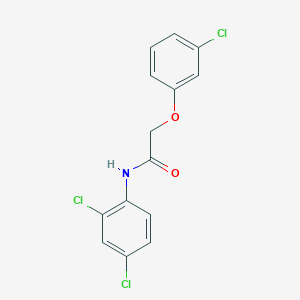

2-(3-chlorophenoxy)-N-(2,4-dichlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as N-Phenyl-2,2-di(4-chlorophenoxy)acetamide, involves the reaction of chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate, with optimization of conditions such as reaction temperature, time, and reagent ratios to achieve significant yields (Jian-wei, 2009).

Molecular Structure Analysis

Crystallographic studies and quantum chemical calculations have been employed to elucidate the molecular structure, highlighting intramolecular hydrogen bonding and the orientation of chlorophenyl and thiazole rings. For instance, studies on similar compounds like 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide reveal specific orientations and hydrogen bonding patterns, providing insights into the molecular structure of 2-(3-chlorophenoxy)-N-(2,4-dichlorophenyl)acetamide (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound often involve nucleophilic and electrophilic attacks, as suggested by molecular electrostatic potential mapping and natural bond orbital (NBO) analysis. These studies help in understanding the reactivity and potential chemical transformations of the compound (Choudhary et al., 2014).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of this compound under various conditions. X-ray crystallography provides detailed information on the crystal packing, hydrogen bonding, and molecular orientation, essential for deducing physical properties (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from theoretical investigations such as density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations. These studies provide insights into the electronic structure, absorption properties, and potential chemical behavior of the compound under different environmental conditions (Choudhary et al., 2014).

Propriétés

IUPAC Name |

2-(3-chlorophenoxy)-N-(2,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO2/c15-9-2-1-3-11(6-9)20-8-14(19)18-13-5-4-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDBPDKVJSJRBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5610358.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5610365.png)

![1-(ethylsulfonyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5610372.png)

![ethyl {2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5610378.png)

![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5610384.png)

![N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5610399.png)

![N-(2-methoxyethyl)-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5610405.png)

![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5610411.png)

![2,2'-[methylenebis(thio)]bis(5-methyl-1,3,4-thiadiazole)](/img/structure/B5610420.png)

![5-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5610426.png)

![3-[5-(3-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5610455.png)

![1-cyclopropyl-5-oxo-N-[2-(3-phenoxyphenyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5610463.png)